2-(2,3-DIMETHYLPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-PROPANONE
Overview
Description
2-(2,3-DIMETHYLPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-PROPANONE is a complex organic compound that features a combination of phenoxy, pyridyl, and piperazino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-DIMETHYLPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-PROPANONE typically involves multiple steps, starting with the preparation of the phenoxy and pyridyl intermediates. The phenoxy intermediate can be synthesized through the reaction of 2,3-dimethylphenol with an appropriate halogenating agent, followed by nucleophilic substitution with a suitable leaving group. The pyridyl intermediate is prepared by reacting 2-pyridine with a piperazine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes purification steps such as recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-DIMETHYLPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-PROPANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or pyridyl groups are replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,3-DIMETHYLPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-PROPANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,3-DIMETHYLPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biological processes. The phenoxy and pyridyl groups play a crucial role in binding to the target sites, while the piperazino group enhances the compound’s stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-DIMETHYLPHENOXY)(3-PYRIDYL))-N-(2-PHENYLETHYL)FORMAMIDE
- 6,7-Dimethyl-2,3-di(2-pyridyl)quinoxaline
Uniqueness
2-(2,3-DIMETHYLPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-PROPANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both phenoxy and pyridyl groups allows for versatile reactivity, while the piperazino group enhances its pharmacokinetic profile.
Properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-7-6-8-18(16(15)2)25-17(3)20(24)23-13-11-22(12-14-23)19-9-4-5-10-21-19/h4-10,17H,11-14H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOYXSCXSOZXFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)N2CCN(CC2)C3=CC=CC=N3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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